molecular formula C12H23ClN2O4 B2849586 (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 2187426-87-3

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No. B2849586
CAS RN: 2187426-87-3
M. Wt: 294.78
InChI Key: XXNJZPMLIFHXRE-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C12H23ClN2O4 . It has a molecular weight of 294.78 . The compound is available for purchase for research use .

It should be stored at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, and density) were not found in the available resources .

Scientific Research Applications

Neuroprotective Applications

One significant application of a closely related compound, aminopyrrolidine-2R,4R-dicarboxylated, involves its role as a potent and highly selective agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3. This specificity was harnessed in a study to demonstrate its neuroprotective effects against excitotoxic neuronal death, highlighting the compound's potential in the development of neuroprotective drugs (G. Battaglia et al., 1998).

Medicinal Chemistry and Synthesis

In medicinal chemistry, derivatives of fluoropyrrolidine, such as 4-fluoropyrrolidine-2-carbonyl fluorides, serve as attractive synthons for dipeptidyl peptidase IV inhibitors. A study by R. Singh and T. Umemoto (2011) explored the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides through a process involving double fluorination, yielding intermediates useful for various medicinal applications (R. Singh & T. Umemoto, 2011).

Chiral Auxiliary and Dipeptide Synthesis

The compound has also been utilized as a chiral auxiliary in synthesizing enantiomerically pure compounds, as demonstrated by A. Studer, T. Hintermann, and D. Seebach (1995). Their work on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary and a building block in dipeptide synthesis underscores the versatility of related compounds in synthesizing complex organic molecules (A. Studer et al., 1995).

Analytical Chemistry Applications

In analytical chemistry, derivatives of the compound have been employed for rapid analysis and separation of amino acid enantiomers. A method developed by I. Abe et al. (1996) involved derivatizing amino acids into N(O)-alkoxycarbonyl alkyl esters, facilitating their separation by capillary gas chromatography with a chiral stationary phase. This application underscores the compound's role in advancing analytical methodologies (I. Abe et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNJZPMLIFHXRE-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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